4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in kinase inhibition. Key structural features include:
- Core structure: Pyrrolo[2,3-d]pyrimidin-6(7H)-one, a fused bicyclic system with nitrogen atoms at positions 1, 3, and 6.
- Substituents: A 3-chloro-4-fluorophenylamino group at position 4, which enhances target binding via halogen interactions. A methyl group at position 7, influencing steric and metabolic properties.
The methyl substituent at position 7 is likely introduced via alkylation or protective group strategies .
Propriétés
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O/c1-19-11(20)5-8-12(16-6-17-13(8)19)18-7-2-3-10(15)9(14)4-7/h2-4,6H,5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTUVNRVBRGBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (often referred to as a pyrrolo[2,3-d]pyrimidine derivative) has garnered attention due to its potential biological activities, particularly in oncology and as a kinase inhibitor. This article discusses its biological activity, synthesizing data from various studies and patents.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.71 g/mol. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures often exhibit inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and PDGFR-β (Platelet-Derived Growth Factor Receptor Beta). These receptors are crucial in tumor angiogenesis and proliferation. The inhibition of these pathways can lead to reduced tumor growth and metastasis.
Key Mechanisms Identified:
- VEGFR-2 Inhibition : Compounds similar to this pyrrolo derivative have shown nanomolar potency against tumor cell lines that overexpress VEGFR-2. This action leads to significant cytotoxicity in cancer cells and has been compared favorably to established drugs like sunitinib .
- Tubulin Interaction : The compound potentially binds at the colchicine site on tubulin, disrupting microtubule assembly. This mechanism induces mitotic arrest and apoptosis in cancer cells, highlighting its dual role as both an RTK inhibitor and a tubulin-targeting agent .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds within the same class:
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| Compound 11 | VEGFR-2 | <10 | Potent inhibitor with high selectivity |
| Compound 21 | PDGFR-β | 15 | Effective in reducing tumor size in vivo |
| Pyrrolo Derivative | Tubulin | <50 | Induces apoptosis via microtubule destabilization |
Case Studies
- In Vivo Efficacy : In murine xenograft models, compounds structurally related to the pyrrolo derivative demonstrated substantial reductions in tumor size and vascularity compared to controls. Notably, these compounds exhibited lower toxicity profiles than traditional chemotherapeutics like docetaxel .
- Combination Therapy Potential : Studies suggest that the compound could be effectively used in combination therapies alongside other agents targeting different pathways. The synergistic effects observed in vitro indicate a promising avenue for enhancing therapeutic outcomes in resistant cancer types .
Safety Profile
While the compound shows significant promise as an anticancer agent, safety assessments are crucial. Preliminary data indicate that similar compounds may cause skin irritation and have acute toxicity if ingested. Ongoing studies aim to further characterize these safety profiles to ensure clinical viability .
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds similar to 4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may act as a kinase inhibitor, targeting pathways that are crucial for tumor growth.
- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Targeting Androgen Receptor Pathways
The compound's structural similarity to other known androgen receptor modulators suggests its potential utility in treating androgen-dependent conditions such as prostate cancer.
- Research Findings : Studies have demonstrated that related compounds can selectively modulate androgen receptor activity, providing a therapeutic avenue for conditions like castration-resistant prostate cancer (CRPC).
Neurological Disorders
Emerging research suggests that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Potential Mechanisms : The modulation of signaling pathways involved in neuronal survival could be a key factor in its therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Pyrrolo[2,3-d]pyrimidine Derivatives
(a) 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS: 346599-63-1)
- Structure: Lacks the 3-chloro-4-fluorophenylamino and methyl groups.
- Properties : Lower molecular weight (MW: ~209.6 g/mol) and higher reactivity due to the chloro group at position 3.
- Applications : Intermediate in synthesizing kinase inhibitors (e.g., dacomitinib derivatives) .
(b) 2-Chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
- Structure : Chloro at position 2 and dimethyl groups at position 4.
(c) 7-Cyclopentyl-N,N-dimethyl-2-((4-(piperazin-1-ylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Structure : Features a sulfamoylphenyl group and cyclopentyl substituent.
- Properties: Enhanced solubility due to the sulfonamide group, contrasting with the lipophilic 3-chloro-4-fluorophenylamino group in the target compound .
Thieno[2,3-d]pyrimidine Derivatives
(a) 4-Chloro-5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one
- Structure : Replaces the pyrrole ring with a thiophene ring.
Chromeno[2,3-d]pyrimidine Derivatives
(a) 4-((3-Chloro-4-fluorophenylamino)-5-(2-fluorophenyl)-8,8-dimethyl-8,9-dihydro-5H-chromeno[2,3-d]pyrimidin-6(7H)-one (3e)
Quinazoline-Based Kinase Inhibitors
(a) Dacomitinib (VIZIMPRO®)
- Structure: Quinazoline core with a (3-chloro-4-fluorophenyl)amino group.
- Comparison: While sharing the 3-chloro-4-fluorophenylamino motif, the quinazoline core exhibits distinct kinase selectivity (e.g., EGFR inhibition) compared to pyrrolo[2,3-d]pyrimidines .
Structural and Functional Analysis Table
Key Findings
Substituent Positioning: The 3-chloro-4-fluorophenylamino group is critical for target engagement, as seen in both pyrrolo[2,3-d]pyrimidines and dacomitinib .
Core Modifications: Thieno[2,3-d]pyrimidines exhibit altered electronic properties compared to pyrrolo analogues, impacting biological interactions . Chromeno-fused derivatives show enhanced DNA intercalation due to planar structure .
Metabolic Influence : Methyl groups at position 7 reduce oxidative metabolism, improving half-life relative to unsubstituted analogues .
Q & A
Q. What are the recommended synthetic routes for preparing 4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one?
Methodological Answer: The compound can be synthesized via multi-step protocols involving halogenation, nucleophilic substitution, and cyclization. A common approach involves:
Core structure assembly : Start with a pyrrolo[2,3-d]pyrimidine scaffold. For example, ethyl 2-cyano-4,4-dimethoxybutanoate can be coupled with formamidine to generate pyrimidin-4-ol intermediates .
Functionalization : Introduce the 3-chloro-4-fluoroaniline group via Buchwald–Hartwig amination or SNAr reactions under anhydrous conditions (e.g., DMF, KCO, 80–100°C) .
Methylation : Use methyl iodide or dimethyl sulfate at the N7 position to achieve regioselective methylation .
Key Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the 3-chloro-4-fluorophenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation .
- X-ray Crystallography : Resolve crystallographic data to validate bond lengths and angles, particularly for the pyrrolo-pyrimidine core .
Note : For polymorph screening, use differential scanning calorimetry (DSC) to identify thermal transitions .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Kinase Inhibition Screening : Use ADP-Glo™ assays against kinases like EGFR or VEGFR, given structural similarities to known inhibitors .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, with IC values <10 µM indicating potency .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation strategies .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetate groups at the 6(7H)-one position to enhance aqueous solubility .
- SAR Studies : Modify the 3-chloro-4-fluorophenyl group to less lipophilic substituents (e.g., methoxy) while monitoring kinase binding via molecular docking (AutoDock Vina) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve plasma half-life, validated by in vivo pharmacokinetic studies in rodents .
Q. What mechanisms underlie contradictory bioactivity data across different cell lines?
Methodological Answer:
- Off-Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
- Metabolic Stability Analysis : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain variability in IC values .
- Transcriptomic Profiling : Compare gene expression in resistant vs. sensitive cell lines via RNA-seq to pinpoint resistance pathways (e.g., ABC transporters) .
Q. How can crystallographic data resolve ambiguities in binding modes predicted by computational models?
Methodological Answer:
- Co-Crystallization : Soak the compound with target proteins (e.g., EGFR-TK) and solve structures at <2.5 Å resolution using synchrotron radiation .
- Electron Density Maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with Met793) to validate docking poses .
- Molecular Dynamics Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and water-mediated interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
